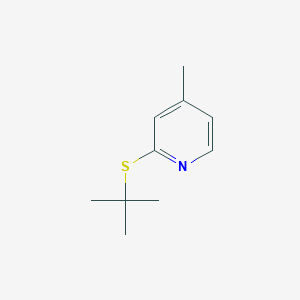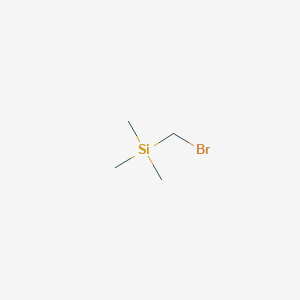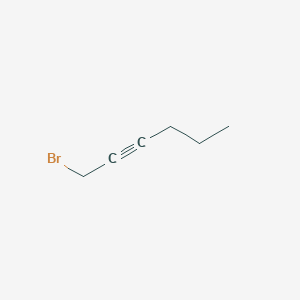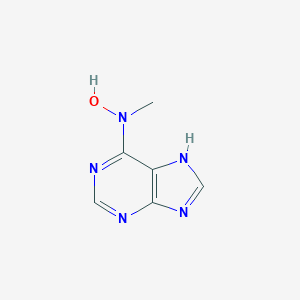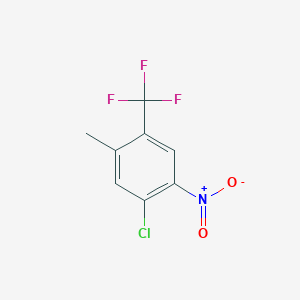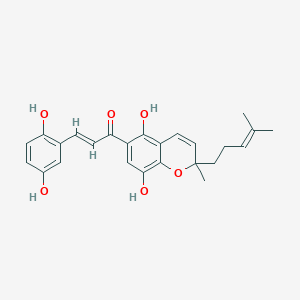
Flemingin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flemingin C is a natural product that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone isolated from the plant species Flemingia macrophylla, which is native to Southeast Asia. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of Flemingin C is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It is also thought to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Flemingin C has been found to have a range of biochemical and physiological effects in animal models. These include reducing inflammation, inducing apoptosis in cancer cells, and inhibiting tumor growth. It has also been found to have anti-microbial properties, with studies showing that it can inhibit the growth of a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Flemingin C in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. It also has a range of biological activities, making it a versatile compound for studying different pathways and diseases.
One limitation of using Flemingin C in lab experiments is its availability, as it is currently only obtained through extraction from the plant source. This may limit the amount of compound that can be obtained and may make it difficult to obtain consistent results.
Zukünftige Richtungen
There are numerous future directions for research on Flemingin C. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on a range of cancer types.
Other potential future directions include investigating its anti-microbial properties and its effects on other biological pathways, such as the immune system and the nervous system.
Conclusion:
Flemingin C is a natural product with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to act through a variety of pathways. While there are limitations to using Flemingin C in lab experiments, it has a range of potential applications in the fields of inflammation, cancer, and microbiology. Future research on Flemingin C may lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of Flemingin C can be achieved through a variety of methods, including extraction from the plant source, chemical synthesis, and microbial fermentation. The most common method of obtaining Flemingin C is through extraction from the plant species Flemingia macrophylla. This involves harvesting the plant material, drying it, and extracting the compound using solvents such as methanol or ethanol.
Wissenschaftliche Forschungsanwendungen
Flemingin C has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a range of fields. One area of particular interest is its anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
18296-60-1 |
|---|---|
Produktname |
Flemingin C |
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+ |
InChI-Schlüssel |
OFVKCCFSBLYGGS-SOFGYWHQSA-N |
Isomerische SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




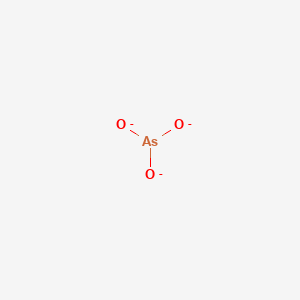

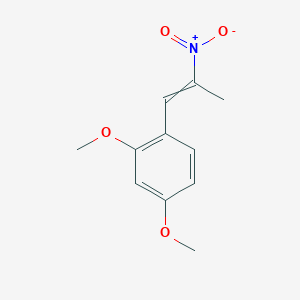
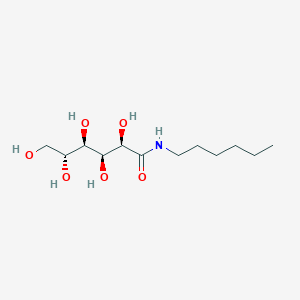
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

